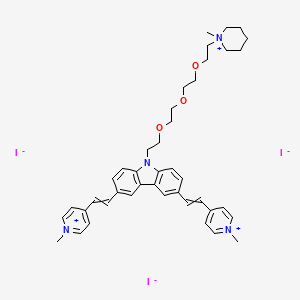![molecular formula C24H18F6N6O4S B12468875 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) is a complex organic compound that features a benzo[d]thiazole ring, a pyridine ring, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) typically involves multi-step organic reactions. The process may start with the formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine and pyrimidine rings through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, amines, and nitriles. The final step often involves the formation of the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.
Reduction: Reduction reactions could occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure indicates possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its complex structure could contribute to the design of advanced polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)-2-(2-aminopyrimidin-4-yl)acetonitrile
- 2-(Pyridin-3-yl)-2-(2-aminopyrimidin-4-yl)acetonitrile
- 2-(Benzo[d]thiazol-2-yl)-2-(2-(pyridin-3-yl)ethylamino)pyrimidine
Uniqueness
What sets 2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate) apart is its combination of three distinct heterocyclic rings and the presence of the bis(2,2,2-trifluoroacetate) salt. This unique structure may confer specific properties that are advantageous in various applications, such as increased stability, solubility, or biological activity.
Propriétés
Formule moléculaire |
C24H18F6N6O4S |
|---|---|
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H16N6S.2C2HF3O2/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14;2*3-2(4,5)1(6)7/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26);2*(H,6,7) |
Clé InChI |
CIMRIDPPEONTRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B12468808.png)

![N~1~-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B12468813.png)

![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)
![N-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12468844.png)

![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)

